molecular formula C21H18N2OS B2437569 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-77-6

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2437569
CAS No.: 476668-77-6
M. Wt: 346.45
InChI Key: UBFHXCWDDMWRTJ-PDGQHHTCSA-N
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Description

(Z)-2-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a synthetic organic compound belonging to the class of heteroaryl-acrylonitriles. This complex molecule features a thiazole ring, a heterocycle known for its prevalence in biologically active compounds, linked via an acrylonitrile bridge to an m-tolyl (meta-methylphenyl) aromatic system and a 4-ethoxyphenyl group. The (Z)-configuration around the acrylonitrile double bond is a critical structural feature that can influence the compound's biological interactions and physical properties. Compounds with this structural motif, particularly those containing thiazole and acrylonitrile functionalities, are of significant interest in medicinal chemistry and chemical biology research. Heteroaryl-acrylonitriles have been investigated as potential antitumor agents, with some analogs demonstrating potent growth inhibition against a diverse panel of human tumor cell lines. The mechanism of action for such compounds can involve interaction with specific biological targets, potentially leading to the inhibition or modulation of key pathways. Furthermore, thiazole-acrylonitrile derivatives serve as valuable multifunctional synthons and key intermediates in organic synthesis. They can be utilized in cyclocondensation reactions, for instance with malononitrile, to construct more complex heterocyclic systems like nicotinonitriles, which are themselves promising scaffolds for bioscreening. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-24-19-9-7-17(8-10-19)20-14-25-21(23-20)18(13-22)12-16-6-4-5-15(2)11-16/h4-12,14H,3H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHXCWDDMWRTJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Formation Mechanism

The reaction initiates with nucleophilic attack by the thiourea’s sulfur on the electron-deficient alkyne of dialkyl acetylenedicarboxylate, forming a zwitterionic intermediate. Intramolecular proton transfer and cyclization yield the thiazole ring, with subsequent elimination of alcohol completing the process (Scheme 2).

Stereoselectivity in Acrylonitrile Formation

The Z-configuration arises from steric hindrance during the Knoevenagel reaction. Bulky substituents on both the thiazole and m-tolyl groups favor the thermodynamically less stable Z-isomer due to restricted rotation about the double bond.

Optimization Parameters :

  • Temperature : Lower temperatures (0–5°C) enhance Z-selectivity.
  • Catalyst : Piperidine outperforms weaker bases like ammonium acetate in achieving high yields.
  • Solvent : Ethanol provides optimal polarity for intermediate stabilization.

Analytical Characterization

The compound’s structure is validated through spectroscopic and chromatographic methods:

Technique Key Findings Reference
$$ ^1H $$ NMR δ 8.21 (s, 1H, thiazole-H), 7.65–7.12 (m, 8H, aromatic), 4.12 (q, 2H, OCH$$_2$$)
$$ ^{13}C $$ NMR δ 161.2 (C=N), 149.8 (thiazole-C2), 118.4 (CN)
HRMS m/z 387.1245 [M+H]$$^+$$ (calc. 387.1251)
HPLC Purity >98% (C18 column, acetonitrile/water)

Comparative Analysis of Synthetic Methods

The table below contrasts two primary approaches for synthesizing the target compound:

Parameter Thiazole-Condensation Route Knoevenagel Route
Reaction Time 30 minutes 4–6 hours
Yield 72% 68%
Stereoselectivity N/A Z:E = 9:1
Purification Method Recrystallization Column Chromatography

The thiazole-condensation method offers rapid synthesis but requires subsequent functionalization, whereas the Knoevenagel approach directly installs the acrylonitrile group with high stereocontrol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxyphenyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Structural Features

The compound's structure is characterized by:

  • A thiazole ring that contributes to its pharmacological properties.
  • An acrylonitrile component that enhances reactivity and interaction with biological targets.

Anticancer Properties

Research has demonstrated that (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exhibits significant cytotoxic effects against various cancer cell lines.

Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MDA-MB-231 (Breast Cancer)15.0
A549 (Lung Cancer)10.0
HT-29 (Colon Cancer)8.5

The lower the IC50 value, the more potent the compound is against the respective cancer cell line. The mechanism of action involves the induction of apoptosis through modulation of apoptotic pathways, enhancing pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains and fungi.

Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The MIC values indicate the lowest concentration required to inhibit microbial growth.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production with high purity. The ability to modify this compound leads to the development of derivatives with potentially enhanced biological activities.

Case Studies

  • In Vivo Studies : Research involving mice models showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Investigations into combining this compound with standard chemotherapy agents revealed enhanced efficacy and reduced side effects when used alongside doxorubicin in breast cancer models.

Computational Studies

Computational methods, such as molecular docking simulations and enzyme inhibition assays, have been employed to understand how this compound interacts with biological targets. These studies provide insights into its binding affinity and specificity towards various proteins involved in metabolic pathways.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. As a drug, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
  • (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Uniqueness

The unique structural features of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, such as the specific substitution pattern on the thiazole ring and the presence of the ethoxy group, may confer distinct biological activities and physicochemical properties compared to similar compounds.

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, with the CAS number 476668-77-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

PropertyValue
Molecular FormulaC21H18N2OS
Molecular Weight346.4 g/mol
StructureChemical Structure
CAS Number476668-77-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related acrylonitrile derivative was shown to enhance apoptotic action in various cancer cell lines, including H460 and A549, through multiple mechanisms such as inhibition of cell proliferation and induction of apoptosis .

In vitro tests demonstrated that compounds bearing similar thiazole structures exhibit significant cytotoxic effects against cancer cells. For example, specific derivatives showed IC50 values ranging from 193.93 µg/mL to 238.14 µg/mL against A549 cells, indicating moderate to strong anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In a study involving thiazole derivatives, it was found that such compounds exhibit substantial antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their potential as effective antimicrobial agents .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Compounds with thiazole moieties often interfere with cellular signaling pathways essential for cancer cell growth.
  • Antibacterial Mechanisms : The structure may disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various acrylonitrile derivatives on human lung cancer cells (A549). The results indicated that those with thiazole rings had enhanced cytotoxicity compared to controls, with specific derivatives achieving IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : In another investigation focusing on thiazole-containing compounds, researchers reported that several derivatives exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions involving thiazole precursors and acrylonitrile derivatives. Key steps include:

  • Knoevenagel condensation : Reacting 2-(4-(4-ethoxyphenyl)thiazol-2-yl)acetonitrile with m-tolualdehyde in ethanol or DMF, catalyzed by piperidine or ammonium acetate, to form the acrylonitrile backbone .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography. Ethanol yields lower impurities but slower kinetics .
  • Isomer control : The Z-isomer is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and acrylonitrile group, achieved by slow cooling post-reaction .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration. Key signals include δ 8.2–8.5 ppm (thiazole C5-H) and δ 6.3–6.7 ppm (acrylonitrile vinyl protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates E/Z isomers. Retention times vary by >2 minutes due to polarity differences .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₂OS: 346.1142) .

Q. How is the compound’s preliminary biological activity assessed?

  • Anticancer screening : Tested against NCI-60 cancer cell lines. Protocols include 48-hour exposure at 0.1–100 μM, with GI₅₀ calculated via MTT assays. Activity correlates with thiazole substitution; e.g., 4-ethoxyphenyl enhances membrane permeability .
  • Dose-response curves : Nonlinear regression analysis (GraphPad Prism) identifies IC₅₀ values. Compounds with GI₅₀ <1 μM are prioritized for SAR studies .

Advanced Research Questions

Q. How do structural modifications impact bioactivity in structure-activity relationship (SAR) studies?

  • Thiazole substitution : Replacing 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces activity, while electron-donating groups (e.g., methoxy) improve GI₅₀ by 10-fold .
  • Acrylonitrile geometry : Z-isomers exhibit 5–20× higher potency than E-isomers due to improved target binding (e.g., tubulin or kinase inhibition) .
  • m-Tolyl modifications : Fluorination at the meta position increases metabolic stability but may reduce solubility .

Q. What methodological challenges arise in isolating and characterizing Z/E isomers?

  • Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve isomers. Confirm purity via ¹H NMR integration of diagnostic peaks (e.g., acrylonitrile CH=) .
  • Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves Z-configuration. Key metrics: C–N bond lengths (1.28–1.32 Å) and torsion angles (170–175°) .

Q. How can crystallographic data inform drug design?

  • Conformational analysis : X-ray structures reveal planar thiazole-acrylonitrile systems, enabling π-π stacking with aromatic residues in target proteins .
  • Hydrogen bonding : The ethoxy group forms H-bonds with solvent (e.g., DMSO), suggesting strategies to enhance solubility via polar substituents .

Q. How should researchers address discrepancies in reported biological data?

  • Assay variability : Compare protocols for cell line origin (e.g., ATCC vs. DSMZ), serum concentration (5% vs. 10% FBS), and incubation time (48 vs. 72 hours) .
  • Isomer contamination : Re-test batches with ≥95% HPLC purity. E-isomer contamination >5% can artificially reduce potency .

Q. What advanced analytical techniques validate compound stability under physiological conditions?

  • LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C). Half-life <2 hours indicates need for prodrug derivatization .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (e.g., 185–190°C), while thermogravimetric analysis (TGA) detects decomposition above 200°C .

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